molecular formula C22H23N5O3S B2720632 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-43-3

4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2720632
CAS No.: 941240-43-3
M. Wt: 437.52
InChI Key: AXKOVDGSYMLKTL-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyano group, a phenylpiperazine moiety, and an oxazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated oxazole derivative reacts with phenylpiperazine.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amines or alcohols.

Scientific Research Applications

4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for various biological targets.

    Pharmaceuticals: It may be used in the development of new pharmaceutical agents with specific therapeutic effects.

    Materials Science: The compound’s properties can be explored for the development of new materials with unique characteristics, such as polymers and coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-thiazol-2-yl]-N,N-dimethylbenzenesulfonamide
  • 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-imidazol-2-yl]-N,N-dimethylbenzenesulfonamide
  • 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-pyrazol-2-yl]-N,N-dimethylbenzenesulfonamide

Uniqueness

The uniqueness of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups and structural features. The presence of the oxazole ring, cyano group, and phenylpiperazine moiety provides it with distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-25(2)31(28,29)19-10-8-17(9-11-19)21-24-20(16-23)22(30-21)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOVDGSYMLKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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